Mogroside III is a natural product found in Siraitia grosvenorii with data available.
Mogroside III
CAS No.: 130567-83-8
Cat. No.: VC21316273
Molecular Formula: C48H82O19
Molecular Weight: 963.2 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 130567-83-8 | 
|---|---|
| Molecular Formula | C48H82O19 | 
| Molecular Weight | 963.2 g/mol | 
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | 
| Standard InChI | InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 | 
| Standard InChI Key | KYVIPFHNYCKOMQ-YMRJDYICSA-N | 
| Isomeric SMILES | C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C | 
| SMILES | CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | 
| Canonical SMILES | CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | 
Introduction
Chemical Structure and Properties
Mogroside III (C₄₈H₈₂O₁₉) is a beta-D-glucoside with a molecular weight of 963.2 g/mol . Its full chemical name is beta-D-Glucopyranoside, (3beta,9beta,10alpha,11alpha,24R)-3-(beta-D-glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl 6-o-beta-D-glucopyranosyl- . The compound possesses a complex structure consisting of a cucurbitane-type triterpene backbone with three glucose moieties attached at specific positions. As a plant metabolite from Siraitia grosvenorii, it belongs to the larger family of mogrosides that contribute to the intense sweetness of monk fruit .
Physical and Chemical Characteristics
The structure of Mogroside III features critical elements that contribute to its biological activity:
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Molecular Formula: C₄₈H₈₂O₁₉ 
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Molecular Weight: 963.2 g/mol 
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Classification: Beta-D-glucoside, mogroside 
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Function: Plant metabolite with various bioactivities 
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CAS Number: 130567-83-8 
Natural Sources and Biosynthesis
Distribution in Siraitia grosvenorii
Mogroside III is one of several mogrosides found in Siraitia grosvenorii fruits. The compound's concentration varies significantly depending on the fruit's maturity stage . Studies on monk fruit cultivars from different regions in China (GuangXi, GuiZhou, and HuNan) have shown a specific pattern of mogroside development during fruit maturation .
Biosynthetic Pathway
The synthesis of Mogroside III involves the addition of three glucose moieties at distinct positions . The process begins with the aglycone mogrol, which undergoes sequential glycosylation to form more complex mogrosides. During fruit development, Mogroside IIe is the predominant component in the early maturity stage, which is then converted to Mogroside III between 15 to 45 days after pollination . After this period, further glycosylation occurs rapidly to yield more complex mogrosides, particularly Mogroside V, which becomes the predominant form after 60 days of development .
Table 1: Developmental Progression of Mogrosides in Siraitia grosvenorii Fruits
| Days After Pollination | Predominant Mogroside | Developmental Stage | 
|---|---|---|
| 0-15 | Mogroside IIe | Early maturity | 
| 15-45 | Mogroside III | Mid-maturity | 
| 45-60 | Transitional period | Late mid-maturity | 
| 60-75 | Mogroside V | Late maturity | 
| 75-90 | Mogroside V, Siamenoside I | Full maturity | 
Biological Activities of Mogroside III
Effects on Reproductive Biology
Recent research has revealed significant effects of Mogroside III on reproductive biology, particularly in bovine oocyte development . A 2025 study demonstrated that Mogroside III enhances bovine oocyte in vitro maturation (IVM) through modulation of autophagic activity in cumulus cells (CCs) .
Enhancement of Oocyte Maturation
Mogroside III supplementation during in vitro maturation resulted in:
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Enhanced bovine oocyte IVM 
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Promoted cumulus cell expansion 
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Supported embryonic development 
The mechanism appears to involve regulation of autophagy in cumulus cells. Experiments with cumulus cells revealed that Mogroside III increased LC3B protein levels, reduced SQSTM1 accumulation, and upregulated gene expression of several autophagy markers including LC3, Beclin1, and ATG5 .
Molecular Pathway in Oocyte Development
Mechanistically, Mogroside III facilitates the degradation of Wilms Tumor 1 (WT1) by upregulating LC3B . This influences cumulus cell differentiation, enhances Follicle-Stimulating Hormone Receptor (FSHR) synthesis, and increases estrogen and progesterone secretion, ultimately improving oocyte developmental capacity .
Table 2: Effects of Mogroside III on Autophagy Markers in Cumulus Cells
| Autophagy Marker | Effect of Mogroside III | Significance | 
|---|---|---|
| LC3B protein | Increased levels | Enhanced autophagosome formation | 
| SQSTM1/p62 | Reduced accumulation | Increased autophagic flux | 
| LC3 gene | Upregulated expression | Enhanced autophagosome formation | 
| Beclin1 gene | Upregulated expression | Autophagy initiation | 
| ATG5 gene | Upregulated expression | Autophagosome elongation | 
Anti-inflammatory and Antioxidant Properties
Metabolism and Pharmacokinetics
Metabolic Profile in Rat Models
A comprehensive study of Mogroside III metabolism in rat models revealed complex metabolic pathways . The study identified significant differences between normal rats and drug-metabolizing-enzyme-induced rats:
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76 metabolites identified in normal rats administered with Mogroside III (NIII group) 
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96 metabolites identified in drug-metabolizing-enzyme-induced rats administered with Mogroside III (EIII group) 
The research demonstrated that induction of drug-metabolizing enzymes significantly increased the number of metabolites . The metabolic pathways primarily involve deglycosylation, oxidation, and other phase II metabolic reactions.
Comparative Metabolism with Mogroside IIIE
Mogroside III and its isomer Mogroside IIIE show distinctive metabolic profiles despite their minor structural differences . The study revealed:
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Different metabolite profiles between Mogroside III and IIIE 
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Structural differences responsible for significant differences in metabolites 
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Enzyme induction affecting metabolite profiles differently for the two isomers 
Table 3: Comparative Metabolite Profiles in Rat Models
| Group | Compound | Number of Metabolites | Model Type | 
|---|---|---|---|
| NIII | Mogroside III | 76 | Normal rats | 
| NIIIE | Mogroside IIIE | 78 | Normal rats | 
| EIII | Mogroside III | 96 | Enzyme-induced rats | 
| EIIIE | Mogroside IIIE | 121 | Enzyme-induced rats | 
Comparison with Structural Isomers
Mogroside III versus Mogroside IIIE
Mogroside IIIE is an isomer of Mogroside III, with the same molecular formula (C₄₈H₈₂O₁₉) and similar molecular weight . Despite minor structural differences, Mogroside IIIE has been more extensively studied for its biological activities:
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Demonstrated anti-fibrotic effects through inhibition of Toll-Like Receptor 4 pathways in pulmonary fibrosis models 
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Alleviated high glucose-induced inflammation, oxidative stress, and apoptosis of podocytes through activation of AMPK/SIRT1 signaling pathway 
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Exhibited anti-inflammatory effects by inhibiting nitric oxide release from lipopolysaccharide-treated cells 
While these properties have been established for Mogroside IIIE, further research is needed to determine whether Mogroside III shares similar mechanisms of action and therapeutic potential.
Enzymatic Modifications and Biotechnological Applications
Recent advances in biotechnology have explored enzymatic modifications of mogrosides. A 2024 study reported the rational engineering of a novel glycosyltransferase UGT74DD1 from Siraitia grosvenorii that catalyzes the generation of Mogroside III .
The engineered enzyme UGT74DD1-W351A mutant demonstrated the capability to transform Mogroside IIE into Mogroside III, though with low catalytic activity initially . Further engineering through structure-guided directed evolution yielded the superior mutant M6 (W351A/Q373K/E49H/Q335W/S278C/D17F), which showed a remarkable 46.1-fold increase in catalytic activity compared to the initial mutant .
This biotechnological advancement opens new possibilities for the enzymatic production of Mogroside III and related compounds, potentially enabling more efficient and controlled synthesis for research and commercial applications.
Future Research Directions
Several promising avenues for future research on Mogroside III include:
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Further elucidation of the molecular mechanisms underlying its biological activities 
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Comparative studies with other mogrosides to establish structure-activity relationships 
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Investigation of potential therapeutic applications in reproductive medicine based on its effects on oocyte maturation 
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Exploration of its potential anti-inflammatory and antioxidant properties, similar to those demonstrated by Mogroside IIIE 
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Development of improved biotechnological methods for its production and modification 
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